

Preliminary Studies on BCR-ABL1 Inhibition: A Technical Guide Based on Imatinib

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| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | BCR-ABL1-IN-1 | |
| Cat. No.: | B8415045 | Get Quote |

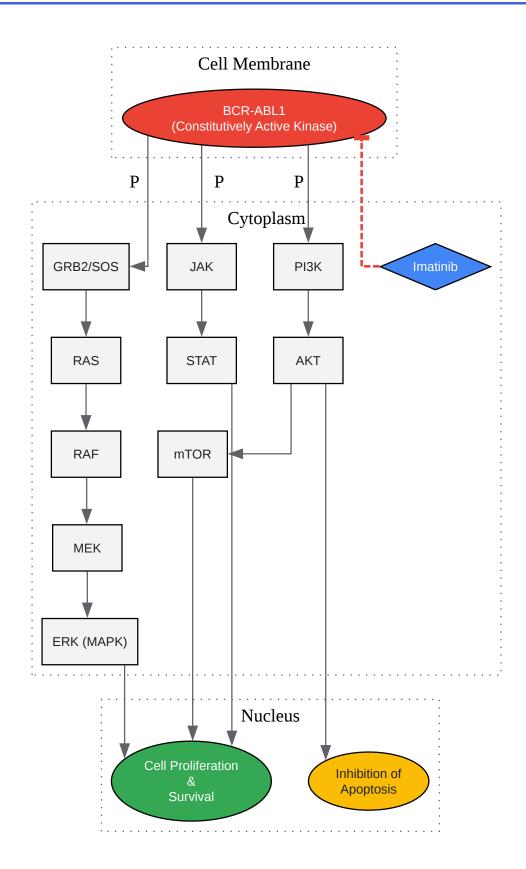
Disclaimer: Initial searches for the specific compound "BCR-ABL1-IN-1" did not yield any public data. This suggests that it may be a placeholder, an internal designation, or a very novel compound not yet described in scientific literature. To fulfill the core requirements of this request, this guide will focus on Imatinib, the first-in-class and extensively studied BCR-ABL1 tyrosine kinase inhibitor, as a representative molecule for preclinical studies in this target class.

This technical guide provides an in-depth overview of the preclinical evaluation of Imatinib, targeting researchers, scientists, and drug development professionals. It includes quantitative data on its in vitro efficacy, summaries of in vivo studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

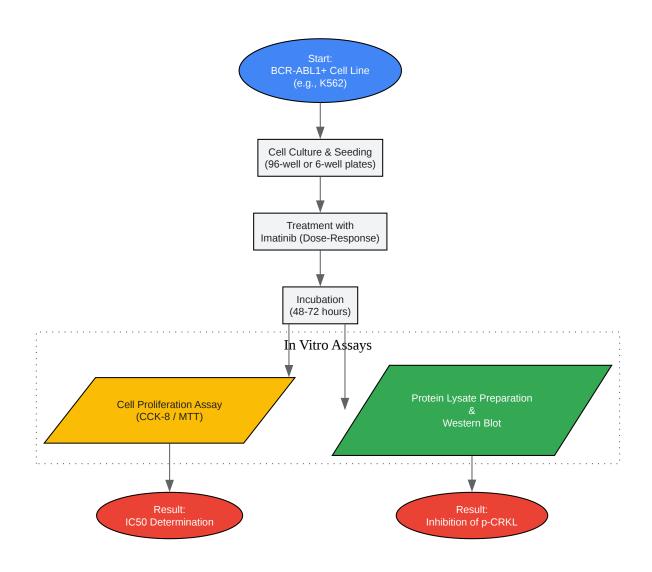
Core Mechanism of Action

The BCR-ABL1 fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), possesses constitutively active tyrosine kinase activity. This aberrant activity drives multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[1] Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL1 kinase domain.[2][3] By binding to the inactive conformation of the kinase, it prevents the transfer of phosphate from ATP to tyrosine residues on various substrates, thereby blocking the initiation of downstream signaling cascades.[2][4] The primary pathways inhibited include the RAS/RAF/MAPK, JAK/STAT, and PI3K/AKT/mTOR pathways, which are crucial for leukemic cell proliferation and survival.[1][5]









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